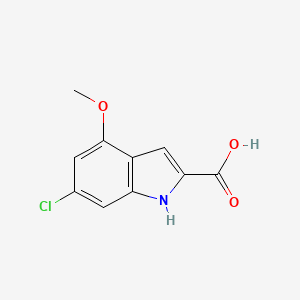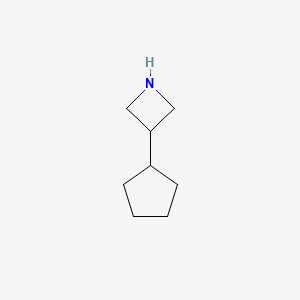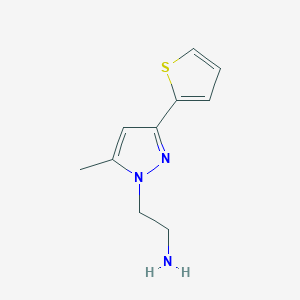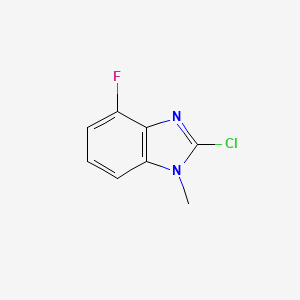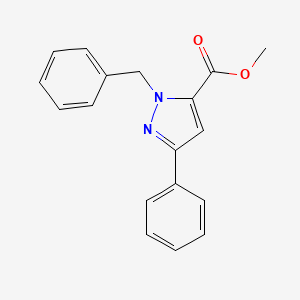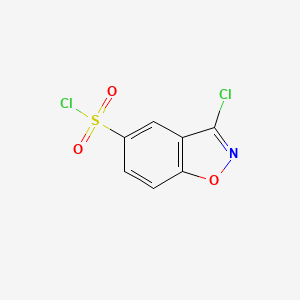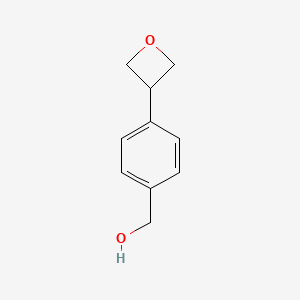![molecular formula C8H9ClN2O B1530766 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine CAS No. 1547048-63-4](/img/structure/B1530766.png)
4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
Overview
Description
4-Chloro-2-methyl-5H,7H,8H-pyrano [4,3-d]pyrimidine is a useful chemical reagent .
Synthesis Analysis
The synthesis of a novel series of pyrano [2,3- d ]pyrimidine-2,4-dione analogues has been reported . The synthesis involved treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is C8H9ClN2O . The InChI code is 1S/C8H9ClN2O/c1-5-10-7-2-3-12-4-6(7)8(9)11-5/h2-4H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is 184.62 g/mol . It is a solid at room temperature .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, the class of compounds to which 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine belongs, have been found to exhibit a range of pharmacological effects including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Properties
Pyrimidines also display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial and Antiviral Applications
These compounds have been found to possess antibacterial and antiviral properties . This makes them potential candidates for the development of new drugs to combat bacterial and viral infections.
Antifungal and Antituberculosis Applications
In addition to their antibacterial and antiviral properties, pyrimidines also exhibit antifungal and antituberculosis effects . This suggests potential applications in the treatment of fungal infections and tuberculosis.
Anticancer Applications
Pyrrolo[2,3-d]pyrimidine derivatives, which include 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, have shown promising in vitro anticancer effects against several human cancer cell lines . For example, certain compounds were found to be active against MCF7 (a breast cancer cell line), HePG2 (a liver cancer cell line), and PACA2 (a pancreatic cancer cell line) .
Apoptosis Induction
Certain pyrrolo[2,3-d]pyrimidine derivatives have been found to induce apoptosis, a type of programmed cell death, in cancer cells . This is a crucial mechanism in cancer treatment, as it can lead to the elimination of cancer cells without causing damage to healthy cells.
Synthesis of New Compounds
4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine can serve as a building block in the synthesis of new compounds . This opens up possibilities for the development of new drugs with improved properties.
Structure-Activity Relationship (SAR) Studies
The structure of 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine allows for detailed SAR studies . These studies can provide valuable insights into the relationship between the structure of a compound and its pharmacological activity, guiding the design of new drugs with enhanced efficacy and reduced toxicity.
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-10-7-2-3-12-4-6(7)8(9)11-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFGVPAIGANNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(COCC2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



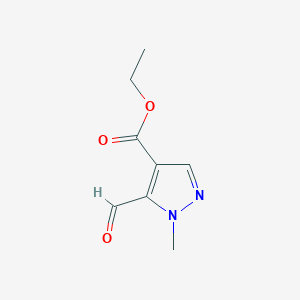
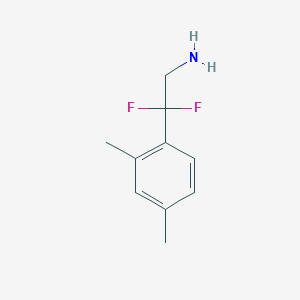
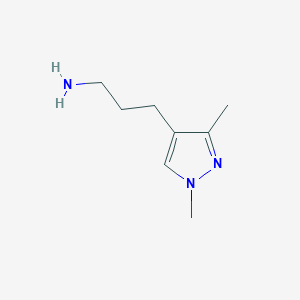
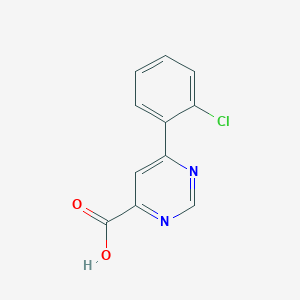
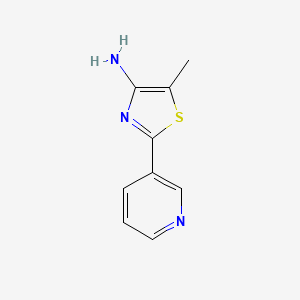
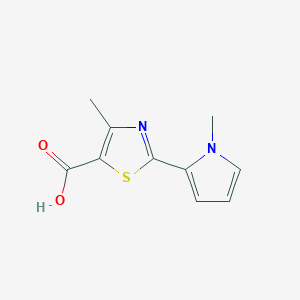
![Isoxazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B1530693.png)
